

TYRA-300 Dose-Response Curve Technical Support Center

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Compound of Interest

Compound Name: TYRA-300

Cat. No.: B15575993

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Welcome to the **TYRA-300** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible dose-response curves for **TYRA-300**. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **TYRA-300** and what is its mechanism of action?

A1: **TYRA-300** is an investigational, oral, selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3) tyrosine kinase.^{[1][2][3][4]} Its mechanism of action is to specifically target and inhibit the signaling activity of FGFR3, which is a known driver in a subset of cancers, such as urothelial carcinoma, and is also implicated in skeletal dysplasias like achondroplasia.^{[2][3][5][6][7]} By selectively targeting FGFR3, **TYRA-300** aims to minimize toxicities associated with the inhibition of other FGFR isoforms (FGFR1, FGFR2, and FGFR4).^{[2][3][4][6]}

Q2: What are the reported clinical dose ranges and responses for **TYRA-300**?

A2: In the Phase 1/2 SURF301 trial for patients with FGFR3-altered metastatic urothelial carcinoma, **TYRA-300** was evaluated at dose levels ranging from 10 mg to 120 mg once daily.^{[8][9]} Anti-tumor activity was observed at doses of 90 mg and higher.^{[1][8]} A summary of the preliminary clinical data is presented below.

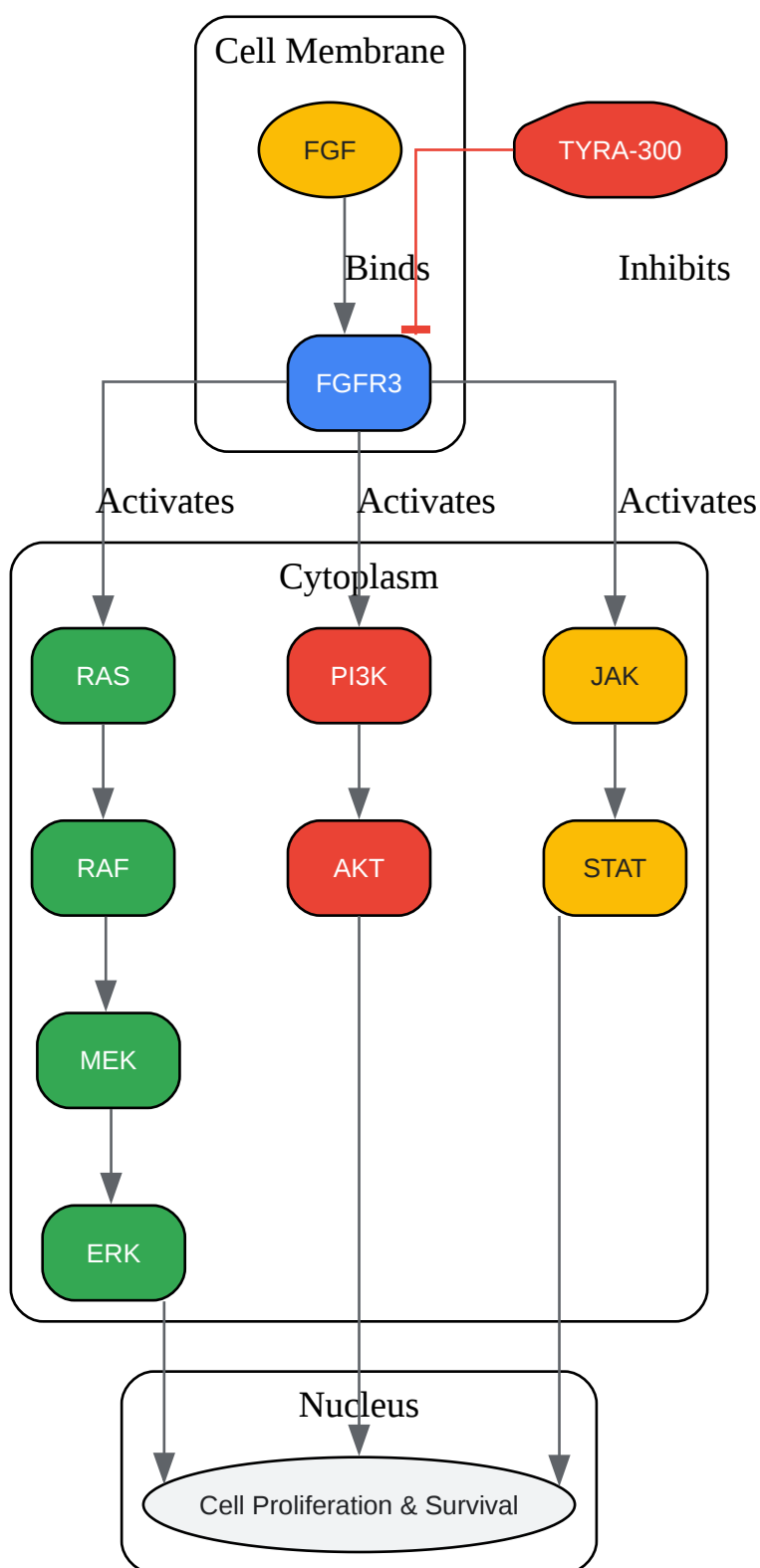
Clinical Efficacy of TYRA-300 in FGFR3-Altered Metastatic Urothelial Carcinoma (SURF301 Trial - Interim Data)

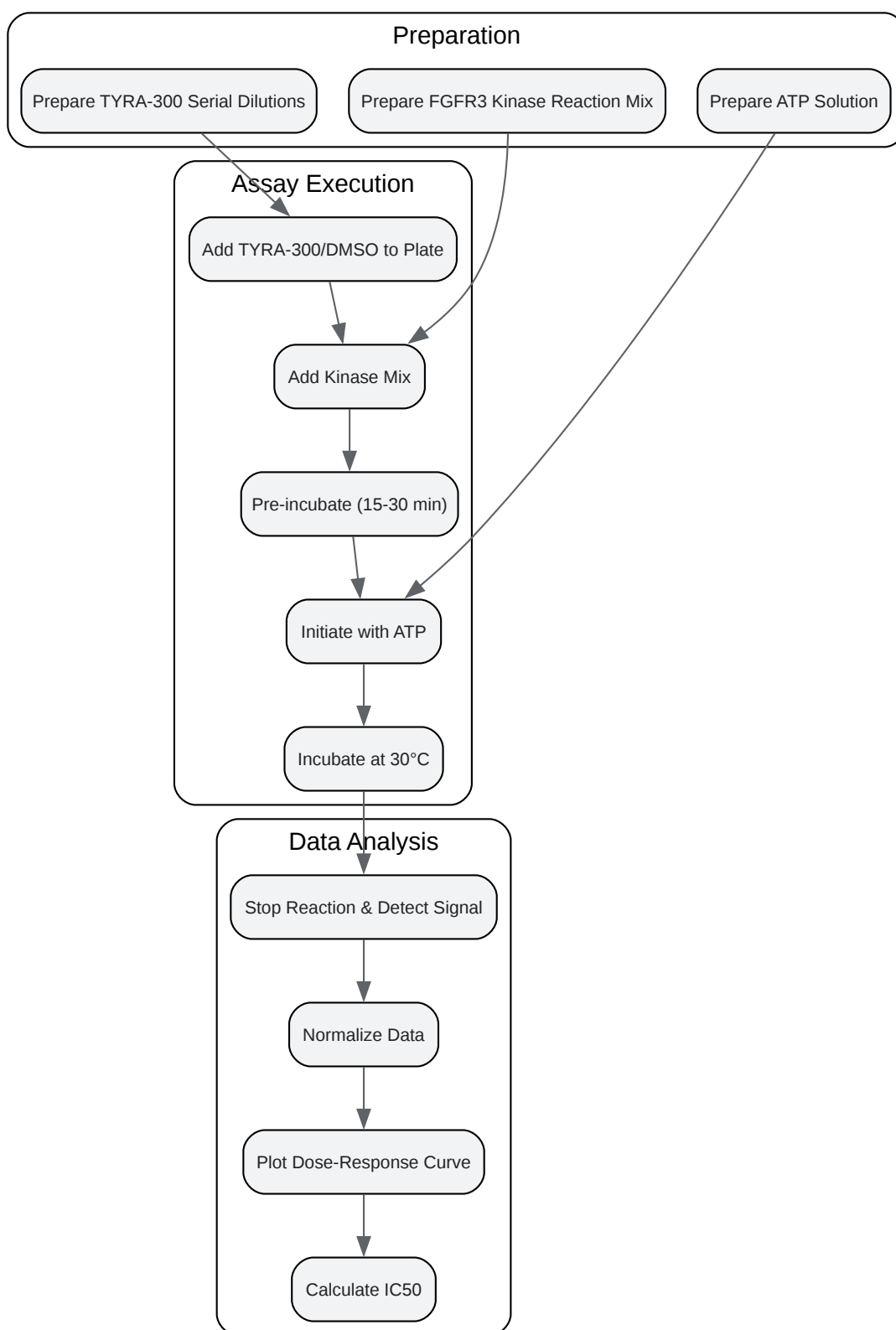
Dose Level (Once Daily)	Number of Patients (n)	Partial Response (PR) Rate	Disease Control Rate (DCR)
≥ 90 mg	11	54.5% (6 of 11)	100%
90 mg	10	50% (5 of 10)	100%
120 mg	1	100% (1 of 1)	Not Reported

Data from interim analysis of the SURF301 trial as of August 15, 2024.[\[1\]](#)[\[2\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)

Q3: Which signaling pathways are downstream of FGFR3?

A3: Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes and autophosphorylates, activating several downstream signaling pathways. These primarily include the RAS-MAPK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway, which are crucial for cell proliferation and survival.[\[12\]](#)[\[13\]](#)





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